![molecular formula C18H19NO3 B352986 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one CAS No. 638142-22-0](/img/structure/B352986.png)
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one
Overview
Description
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one, also known as MMB-2201, is a synthetic cannabinoid that is widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and is commonly used to study the effects of cannabinoids on the human body.
Mechanism of Action
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body. When 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one binds to these receptors, it activates a number of signaling pathways that are involved in the regulation of pain, inflammation, and nausea. 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has also been shown to have an effect on the endocannabinoid system, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain in animal models of inflammation and neuropathic pain. It also has anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has also been shown to have antiemetic effects, reducing nausea and vomiting in animal models.
Advantages and Limitations for Lab Experiments
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, there are also some limitations to the use of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one in lab experiments. It has a relatively short half-life, meaning that its effects may be short-lived. It also has a high affinity for the CB1 receptor, which may limit its usefulness in studies of the CB2 receptor.
Future Directions
There are a number of future directions for research on 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one. One area of focus is the study of its effects on the endocannabinoid system, which is involved in a number of physiological processes. Another area of focus is the study of its potential therapeutic uses, particularly in the treatment of pain, inflammation, and nausea. Finally, there is a need for further research on the safety and toxicity of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one, particularly in light of its potential use as a therapeutic agent.
Synthesis Methods
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is synthesized through a multistep process that involves the reaction of 3-(3-m-tolyloxy-propyl)-1H-indole-5-carboxylic acid with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid chloride. The resulting product is then treated with sodium hydroxide to form 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one.
Scientific Research Applications
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is commonly used in scientific research to study the effects of cannabinoids on the human body. It is a potent agonist of the CB1 and CB2 receptors, and can be used to study the physiological and biochemical effects of cannabinoids on these receptors. 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a useful tool in the study of these conditions.
properties
IUPAC Name |
5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-5-3-6-15(11-13)21-10-4-9-19-16-12-14(2)7-8-17(16)22-18(19)20/h3,5-8,11-12H,4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCUNSSWONMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=CC(=C3)C)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321808 | |
Record name | 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one | |
CAS RN |
638142-22-0 | |
Record name | 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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